2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide
Description
2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide is a synthetic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted at the 8-position with a methyl group linked to a 2-chloropyridine-3-carboxamide moiety.
Properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-13-12(2-1-7-17-13)14(19)18-10-11-3-5-15(6-4-11)20-8-9-21-15/h1-2,7,11H,3-6,8-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWITVMJHMVEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CNC(=O)C3=C(N=CC=C3)Cl)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure, which is significant in influencing its biological activity. The presence of the pyridine ring and the dioxaspiro moiety contributes to its interaction with biological targets.
1. Pharmacological Profile
Research indicates that derivatives of compounds containing the 1,4-dioxaspiro[4.5]decane framework exhibit various pharmacological effects, particularly as agonists for serotonin receptors. For instance, studies have shown that related compounds can act as selective 5-HT1A receptor agonists, which are crucial in neuropharmacology for their roles in mood regulation and anxiety disorders .
The proposed mechanism involves binding to specific neurotransmitter receptors. The structural features of this compound allow it to interact effectively with these receptors, potentially leading to neuroprotective effects and modulation of neurotransmitter release .
1. Serotonin Receptor Agonism
In a study evaluating various derivatives, it was found that certain compounds demonstrated high affinity for the 5-HT1A receptor with moderate selectivity over other receptors such as α1 adrenoceptors. The lead compound exhibited a pD2 value of 8.61, indicating strong agonistic activity .
2. Neuroprotective Effects
Another study highlighted the neuroprotective potential of similar compounds through their ability to penetrate the blood-brain barrier (BBB) effectively. This property is vital for therapeutic applications in treating neurological disorders .
Research Findings
Comparison with Similar Compounds
[8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
- Molecular Formula : C₁₄H₂₀N₂O₂ (vs. C₁₅H₁₈ClN₃O₃ for the target compound)
- Key Differences :
- Replaces the 2-chloropyridine-3-carboxamide with a pyridin-2-yl group and a primary amine.
- Lacks the chloro substituent and carboxamide functionality, reducing polarity and hydrogen-bonding capacity.
- Implications : The absence of the carboxamide may decrease solubility in polar solvents and alter biological target interactions compared to the target compound .
(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)
- Molecular Formula : C₃₄H₃₄O₄
- Key Differences: Features stereospecific diphenylmethanol substituents on the dioxolane ring. Bulkier aromatic groups increase molecular weight (506.62 g/mol) and hydrophobicity. Implications: The steric hindrance and lack of heteroaromatic groups likely limit applications in aqueous systems, contrasting with the target compound’s balance of rigidity and polarity .
Functional Group Variations
Ethyl Ester Derivatives (e.g., Ejemplo 6, Ejemplo 17)
- Example Structure : (2R,3R,8R)-8-((7-Chloroinden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate
- Key Differences: Replaces the carboxamide with an ethyl ester and introduces sulfonyl groups. Chlorine is positioned on an indene moiety rather than the pyridine ring.
1,4-Dioxaspiro[4.5]decan-8-ol and Methoxy Derivatives
- Synthesis Pathway : Reduction of 1,4-dioxaspiro[4.5]decan-8-one with NaBH₄ yields the alcohol, which can be methylated to form methoxy analogs .
- Key Differences :
Spirocyclic Core Modifications
1,4-Dioxaspiro[4.4] Compounds from Oleic Acid
- Example: 1,4-Dioxaspiro[4.4]nonane derivatives synthesized for biolubricants.
- Key Differences :
Data Tables
Table 1. Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
